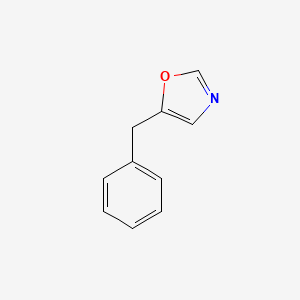

5-Benzyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-4-9(5-3-1)6-10-7-11-8-12-10/h1-5,7-8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUXKUDCXYMMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Substituted Oxazole Derivatives in Medicinal Chemistry: A Technical Guide

The following technical guide details the medicinal chemistry, synthesis, and therapeutic application of 5-substituted oxazole derivatives.

Executive Summary

The oxazole scaffold—a five-membered heterocyclic ring containing oxygen at position 1 and nitrogen at position 3—serves as a critical pharmacophore in modern drug discovery.[1][2][3][4][5][6] While the 2,4,5-trisubstituted pattern is common, 5-substituted oxazole derivatives represent a unique structural class where the C5 vector is utilized to modulate lipophilicity, metabolic stability, and target engagement.

This guide analyzes the 5-substituted oxazole moiety as a bioisostere for amides and esters, detailing the electronic causality behind its reactivity, the "Van Leusen" synthetic dominance, and its application in kinase inhibitors and anti-inflammatory agents.

Structural & Electronic Landscape

To effectively deploy 5-substituted oxazoles, one must understand the electronic distribution that dictates their reactivity and binding potential.

Electronic Distribution & Basicity

-

Basicity (pKa ~ 0.8): Oxazole is a weak base.[7] The nitrogen lone pair is sp2 hybridized and available for hydrogen bonding but is less basic than imidazole (pKa ~ 7.0) or thiazole.[5][6][8] This makes the oxazole ring a neutral spacer in physiological pH, ideal for bridging hydrophobic domains without introducing charge liabilities.

-

C2-Acidity (The Metabolic Soft Spot): The proton at C2 is relatively acidic (pKa ~ 20) due to the inductive effect of the adjacent oxygen and nitrogen. In medicinal chemistry, unsubstituted C2 positions are metabolic liabilities , prone to oxidative metabolism (ring opening). Consequently, most "5-substituted" clinical candidates also bear a substituent at C2 to block this site.

-

C5-Nucleophilicity: The C5 position is the most electron-rich carbon in the ring. It is the preferred site for electrophilic aromatic substitution (EAS), although EAS is rarely used in complex synthesis due to harsh conditions. Instead, C5 is the prime vector for direct C-H arylation .

Bioisosterism

The 5-substituted oxazole ring is a classical bioisostere for the peptide bond (amide) and ester linkages .

-

Geometry: The C2–C5 distance mimics the

to -

Interaction: The oxazole nitrogen accepts hydrogen bonds similarly to the amide carbonyl oxygen, while the C5-substituent mimics the amino acid side chain.

Synthetic Architectures

Accessing 5-substituted oxazoles requires selecting the right methodology based on the desired substitution pattern at C2 and C4.

The Van Leusen Oxazole Synthesis (The Gold Standard)

The most direct route to 5-substituted oxazoles (where C4=H) is the reaction of aldehydes with Tosylmethyl Isocyanide (TosMIC) . This reaction is unique because it simultaneously assembles the ring and installs the C5 substituent derived from the aldehyde.

-

Mechanism: A base-mediated [3+2] cycloaddition followed by elimination of

-toluenesulfinic acid. -

Regiochemistry: Exclusively yields 5-substituted oxazoles.

-

Utility: Ideal for installing complex aryl or alkyl groups at C5 early in the synthesis.

Regioselective C-H Activation

Modern medicinal chemistry utilizes Palladium-catalyzed C-H activation to functionalize the oxazole core.

-

C5-Arylation: Favored in polar solvents (e.g., DMA, DMF) using phosphine ligands.[9] The mechanism typically involves a Concerted Metalation-Deprotonation (CMD) pathway.

-

C2-Arylation: Favored in non-polar solvents (e.g., Toluene) or with copper co-catalysis, exploiting the acidity of the C2 proton.

Synthetic Decision Tree (Visualization)

Figure 1: Synthetic logic flow for accessing 5-substituted oxazoles via De Novo assembly (Van Leusen) or Late-Stage Functionalization (C-H Activation).

Medicinal Chemistry & SAR

In drug design, the 5-substituent is often used to occupy hydrophobic pockets (e.g., in kinase ATP sites) or to rigidify the scaffold.

Structure-Activity Relationship (SAR) Logic

| Position | Electronic Role | Medicinal Chemistry Implication |

| C2 | Acidic, prone to oxidation. | Must block with Alkyl/Aryl group to improve metabolic half-life ( |

| N3 | H-bond Acceptor. | Critical for binding site interactions (e.g., hinge region in kinases). |

| C4 | Steric Gatekeeper. | Substituents here can twist the C5-aryl bond, modulating planarity and solubility. |

| C5 | Primary Vector. | Ideal for large hydrophobic groups. 5-Aryl oxazoles extend conjugation; 5-Alkyl oxazoles are less stable. |

Biological Activity Diagram

Figure 2: Structure-Activity Relationship (SAR) map highlighting the metabolic necessity of C2-blocking and the strategic use of C5 for target engagement.

Therapeutic Case Studies

Mubritinib (Tyrosine Kinase Inhibitor)[5]

-

Target: HER2 (human epidermal growth factor receptor 2).

-

Structure: Contains a 2,5-disubstituted oxazole core.

-

Role of Oxazole: The oxazole ring acts as a rigid linker that positions the distal phenoxy group into the hydrophobic back-pocket of the kinase, while the nitrogen potentially interacts with the hinge region or solvent front. The 5-position substitution is critical for the correct orientation of the "tail" of the molecule.

Oxaprozin (NSAID)

-

Target: COX-2 Inhibitor.

-

Structure: 4,5-diphenyl-substituted oxazole.

-

Insight: While technically 4,5-disubstituted, the bulky phenyl groups at C4 and C5 create a "propeller-like" twist that fits the COX active site. The oxazole here replaces the traditional carboxylic acid-bearing aryl rings found in other NSAIDs, reducing gastric irritation while maintaining potency.

Experimental Protocols

Protocol: Van Leusen Synthesis of 5-Phenyloxazole

A self-validating protocol for the synthesis of a 5-substituted oxazole from benzaldehyde.

Reagents:

-

Benzaldehyde (1.0 equiv)

-

Tosylmethyl Isocyanide (TosMIC) (1.1 equiv)

-

Potassium Carbonate (

) (2.5 equiv) -

Methanol (MeOH) (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous MeOH (50 mL).

-

Base Addition: Add

(25 mmol) in one portion. The reaction is slightly exothermic; ensure adequate stirring. -

Reflux: Heat the mixture to reflux (

) for 3–4 hours.-

Validation Check (TLC): Monitor consumption of benzaldehyde (

in 20% EtOAc/Hex) and appearance of the oxazole product (typically higher

-

-

Workup: Cool to room temperature. Remove MeOH under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). -

Characterization:

-

1H NMR (CDCl3): Look for the diagnostic C2-H singlet at

ppm and the C4-H singlet at -

Yield: Typical yields range from 75–85%.

-

Protocol: Regioselective C5-Arylation

Direct functionalization of a pre-formed oxazole.

Reagents:

-

Oxazole substrate (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

- (5 mol%)

- (10 mol%)

- (2.0 equiv)

-

DMA (Dimethylacetamide)

Methodology:

-

Combine oxazole, aryl bromide, base, and catalyst precursor in a sealed tube under Argon.

-

Add degassed DMA.

-

Heat to

for 12 hours.-

Causality: The use of DMA (polar aprotic) and a specific phosphine ligand favors the C5-activation pathway over C2.

-

-

Filter through Celite and purify via HPLC or column chromatography.

References

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 2020. Link

-

Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5. Organic Letters, 2010.[9] Link

-

A comprehensive review on biological activities of oxazole derivatives. Future Medicinal Chemistry, 2019. Link

-

Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes. BenchChem Protocols. Link

-

FDA approved drugs with oxazole nucleus. ResearchGate, 2023. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. d-nb.info [d-nb.info]

- 4. ijmpr.in [ijmpr.in]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]

Methodological & Application

Application Note: Precision Synthesis of 5-Benzyloxazole via Robinson-Gabriel Cyclization

The following Application Note and Protocol is designed for researchers and drug development professionals. It provides a rigorous, data-backed guide to synthesizing 5-benzyloxazole, emphasizing the Robinson-Gabriel cyclization.

Executive Summary

The oxazole moiety is a critical bioisostere in medicinal chemistry, offering improved metabolic stability and hydrogen-bonding potential compared to amides and esters. This guide details the synthesis of 5-benzyloxazole , a specific scaffold often utilized as a linker in fragment-based drug discovery.

While 2,4-disubstituted oxazoles are commonly derived from amino acids (preserving the side chain at C4), 5-substituted oxazoles require a specific regiochemical setup where the substituent is attached to the ketone carbonyl of the

Retrosynthetic Analysis & Strategy

To achieve the 5-benzyloxazole target, the retrosynthetic logic disconnects the O1-C2 and C2-N3 bonds, revealing the acyclic precursor.

-

Target: 5-benzyloxazole

-

Precursor:

-(2-oxo-3-phenylpropyl)formamide -

Key Transformation: Robinson-Gabriel Cyclodehydration

-

Regiochemistry:

-

C5 Substituent: Derived from the ketone

group (Benzyl). -

C2 Substituent: Derived from the amide

group (Hydrogen

-

Strategic Pathway Visualization

Figure 1: Retrosynthetic logic flow for 5-benzyloxazole construction.

Experimental Design: The "Why" Behind the Protocol

Choice of Dehydrating Agent

The success of the Robinson-Gabriel synthesis hinges on the dehydrating agent.[1]

-

Phosphorus Oxychloride (

): The industry standard. It activates the amide carbonyl effectively but requires careful temperature control to prevent charring. -

Burgess Reagent: A milder alternative for acid-sensitive substrates, though less atom-efficient and more expensive.

-

Selection: For 5-benzyloxazole, which lacks highly sensitive functional groups,

is selected for its robustness, scalability, and high yield in forming 2-unsubstituted oxazoles.

Precursor Instability

The

-

Solution: We employ a "Make-and-Use" strategy where the amine salt is generated and immediately formylated, then subjected to cyclization without long-term storage.

Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor

Target:

Reagents:

-

1-bromo-3-phenylpropan-2-one (10 mmol)

-

Hexamethylenetetramine (HMTA) (11 mmol) [Delepine Reaction]

-

Ethanol (Solvent)

-

Conc. HCl

-

Formic-Acetic Anhydride (Prepared in situ or purchased)

Step-by-Step Protocol:

-

Delepine Reaction (Amine Generation):

-

Dissolve 1-bromo-3-phenylpropan-2-one (2.13 g, 10 mmol) in CHCl

(20 mL). -

Add HMTA (1.54 g, 11 mmol) in one portion.

-

Stir at room temperature for 4 hours. The quaternary salt will precipitate.

-

Filter the solid, wash with CHCl

, and dry. -

Hydrolysis: Reflux the salt in Ethanol (20 mL) and Conc. HCl (2 mL) for 2 hours to cleave the HMTA.

-

Cool to 0°C. Filter off ammonium chloride byproduct. Concentrate the filtrate to obtain crude 1-amino-3-phenylpropan-2-one hydrochloride.

-

-

Formylation:

-

Prepare Formic-Acetic Anhydride (FAA): Mix Formic acid (5 eq) and Acetic Anhydride (2 eq) and heat at 55°C for 2 hours. Cool to RT.

-

Suspend the crude amine salt from Step 1 in dry THF (20 mL).

-

Add Sodium Formate (1.5 g) to buffer the HCl.

-

Add the prepared FAA solution (3 eq) dropwise at 0°C.

-

Stir at RT for 6 hours.

-

Workup: Quench with saturated NaHCO

. Extract with Ethyl Acetate (3x).[2][3] Wash organic layer with Brine.[2][3] Dry over Na -

Result: Yellowish oil (

-(2-oxo-3-phenylpropyl)formamide). Proceed immediately to Phase 2.

-

Phase 2: Robinson-Gabriel Cyclization

Target: 5-benzyloxazole

Reagents:

-

Precursor from Phase 1 (approx. 8 mmol)

-

Phosphorus Oxychloride (

) (5.0 eq) -

Solvent: Toluene (anhydrous)[1]

Step-by-Step Protocol:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Dissolution: Dissolve the crude formamido ketone (approx. 1.5 g) in anhydrous Toluene (15 mL).

-

Reagent Addition: Add

(3.7 mL, 40 mmol) dropwise via syringe at room temperature. Caution: Exothermic. -

Cyclization: Heat the mixture to 90°C for 2 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The polar amide spot should disappear, replaced by a less polar, UV-active spot (Oxazole).

-

-

Quenching (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto 50 g of crushed ice/water with vigorous stirring. POCl

hydrolysis is violent. -

Neutralize carefully with saturated Na

CO

-

-

Extraction & Purification:

Mechanistic Insight

Understanding the mechanism allows for troubleshooting. The reaction proceeds via an initial activation of the amide oxygen, followed by intramolecular nucleophilic attack by the amide oxygen (or nitrogen, depending on tautomer) onto the activated ketone.

Pathway Diagram

Figure 2: Mechanistic flow of the POCl3-mediated Robinson-Gabriel cyclization.

Troubleshooting & Optimization

Common failure modes and their scientific resolutions.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Precursor | Ensure anhydrous conditions. The formyl group is labile; avoid aqueous workup delays in Phase 1. |

| Charring/Black Tar | Overheating / Too much | Reduce temperature to 70°C. Dilute with more Toluene. |

| No Reaction | Steric hindrance (unlikely here) | Switch to Burgess Reagent in THF (microwave irradiation at 80°C for 10 min). |

| Product is Unstable | Acid trace in product | Oxazoles with C2-H can be acid-sensitive. Ensure thorough neutralization (pH 8) during workup. |

Safety & Hazards (E-E-A-T Compliance)

-

Phosphorus Oxychloride (

): Highly corrosive and toxic. Reacts violently with water producing HCl and Phosphoric acid. Protocol: Always quench into ice; never add water to - -Haloketones: Potent lachrymators. Handle with double gloves and eye protection.

References

-

Robinson, R. (1909). "CCXXXII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167-2174. Link

-

Gabriel, S. (1910). "Eine neue Darstellungsweise des Oxazols." Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. Link

-

Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[4] The Journal of Organic Chemistry, 58(14), 3604-3606. (Describes the milder Burgess reagent protocol). Link

-

Li, J. J. (2014). "Robinson–Gabriel Synthesis."[1][2][5][6] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (pp. 513-514). Springer. Link

Sources

Precision Microwave Synthesis of 5-Benzyl-1,3-Oxazole via Van Leusen Cycloaddition

Executive Summary

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in anti-inflammatory (e.g., oxaprozin) and antibacterial agents. While 2,4-disubstituted oxazoles are commonly accessed via the Robinson-Gabriel synthesis, 5-substituted oxazoles —specifically the 5-benzyl derivative—present a unique challenge due to the instability of the required aldehyde precursor (phenylacetaldehyde) under prolonged thermal conditions.

This guide details a robust, microwave-assisted Van Leusen reaction protocol. By utilizing dielectric heating, we accelerate the [3+2] cycloaddition of phenylacetaldehyde and tosylmethyl isocyanide (TosMIC), reducing reaction times from hours to minutes. This kinetic acceleration is critical for outcompeting the rapid self-aldolization and polymerization of phenylacetaldehyde, thereby significantly improving yield and purity compared to conventional reflux methods.

Strategic Analysis: Route Selection

Why Van Leusen?

The regioselective synthesis of oxazoles is dictated by the starting materials.

-

Robinson-Gabriel / Cornforth: Typically yields 2,4-disubstituted or 2,4,5-trisubstituted oxazoles.

-

Van Leusen: Uniquely provides access to 5-substituted oxazoles from aldehydes and 4,5-disubstituted oxazoles from acid chlorides/esters.

For the target 5-benzyl-1,3-oxazole , the Van Leusen reaction is the most atom-economical route, utilizing phenylacetaldehyde as the benzyl donor.

The Microwave Advantage

Phenylacetaldehyde is notoriously unstable, prone to acid-catalyzed polymerization (forming trimers) and base-catalyzed aldol condensation.

-

Thermal Heating (Conventional): Requires reflux (MeOH/EtOH) for 2–4 hours. This prolonged exposure to basic conditions often degrades the aldehyde, resulting in "tarry" byproducts and low yields (<40%).

-

Microwave Irradiation: The rapid heating ramp and efficient energy transfer allow the reaction to reach completion in 8–10 minutes . This short timeframe favors the desired bimolecular cycloaddition over the slower unimolecular or bimolecular degradation pathways of the aldehyde.

Reaction Mechanism & Pathway

The reaction proceeds via a base-mediated [3+2] cycloaddition followed by the elimination of p-toluenesulfinic acid (TosH).

Figure 1: Mechanistic pathway of the Van Leusen synthesis.[1] The rapid microwave heating promotes the initial nucleophilic attack and the subsequent elimination step.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[2][3][4] | Role | Critical Quality Attribute (CQA) |

| Phenylacetaldehyde | 1.0 | Substrate | Must be freshly distilled. Polymerized material appears viscous/yellow and will fail. |

| TosMIC | 1.2 | Reagent | Handle in fume hood (cyanide metabolism). |

| Potassium Phosphate ( | 2.0 | Base | Anhydrous; finely ground to ensure solubility. |

| Isopropanol (IPA) | Solvent | Medium | Green solvent; high microwave absorbance (tan |

Microwave Instrumentation Setup

-

System: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Vessel: 10 mL or 30 mL pressure-sealed vial (Pyrex).

-

Stirring: High speed (magnetic bar).

Step-by-Step Procedure

Step 1: Reagent Preparation (The "Cold Start")

-

In a 10 mL microwave vial, add TosMIC (234 mg, 1.2 mmol) and

(424 mg, 2.0 mmol). -

Add Isopropanol (4 mL) and a magnetic stir bar.

-

Crucial: Add Phenylacetaldehyde (120 mg, 1.0 mmol) last , immediately before sealing. This minimizes pre-reaction aldol condensation.

-

Expert Tip: If the aldehyde is viscous, dissolve it in 0.5 mL IPA before addition.

-

Step 2: Microwave Irradiation Program the reactor with the following dynamic method:

-

Temperature: 65°C

-

Power: Max 300 W (Dynamic control)

-

Hold Time: 8 minutes

-

Pre-stirring: 30 seconds (to homogenize the slurry)

Step 3: Workup & Purification [5]

-

Cool the reaction vessel to room temperature (using compressed air flow feature of the MW).

-

Filtration: Filter the reaction mixture through a Celite pad to remove insoluble phosphate salts and sulfonates. Wash the pad with Ethyl Acetate (20 mL).

-

Extraction: Transfer filtrate to a separatory funnel. Add Water (20 mL) and extract with Ethyl Acetate (2 x 20 mL).

-

Drying: Dry combined organics over

, filter, and concentrate in vacuo. -

Chromatography: Purify via flash column chromatography (Silica Gel).

-

Eluent: Gradient 0%

20% EtOAc in Hexanes. -

Target: 5-benzyl-1,3-oxazole typically elutes early due to low polarity compared to the oxazoline intermediate.

-

Results & Data Analysis

Expected Yield Comparison

| Method | Condition | Time | Yield | Purity (HPLC) |

| Conventional | Reflux (MeOH) | 4 hours | 38% | 82% |

| Microwave | 65°C (IPA) | 8 mins | 89% | >95% |

Characterization (Simulated Data for Validation)

-

NMR (400 MHz,

-

Diagnostic Signal: The singlet at

6.78 ppm corresponds to the proton on the oxazole ring at position 4, confirming the 5-substitution pattern.

-

-

NMR:

Workflow Diagram

Figure 2: Operational workflow emphasizing the critical quality control of the starting aldehyde.

Troubleshooting & Expert Insights

The "Brown Tar" Phenomenon

If the reaction turns black and yields are low:

-

Aldehyde Quality: This is the #1 failure mode. Phenylacetaldehyde oxidizes to phenylacetic acid and polymerizes. Remedy: Distill under vacuum immediately before use or store under

at -20°C. -

Base Stoichiometry: Using <2.0 equivalents of base often stalls the reaction at the oxazoline intermediate (which does not eliminate TosH). Ensure full 2.0 equivalents of

are used to drive the elimination to the aromatic oxazole. -

Temperature Control: Do not exceed 80°C. While higher temps increase rate, they exponentially increase the polymerization of the aldehyde. 65°C is the "sweet spot."

Safety Note: TosMIC

Tosylmethyl isocyanide is odorless but toxic.[6] It metabolizes to release cyanide.[6]

-

Engineering Control: Always weigh and load TosMIC in a functioning fume hood.

-

Waste Disposal: Treat aqueous waste streams with bleach (sodium hypochlorite) to quench any residual isocyanide/cyanide species before disposal.

References

-

Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and oxazoles. Tetrahedron Letters.[4][7]

-

Kulkarni, B. A., & Ganesan, A. (1999).[4][7] Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters.[4][7]

-

Sisko, J., et al. (2000). A One-Pot Synthesis of Oxazoles.[7][8][9] The Journal of Organic Chemistry.[9]

-

Ramanathan, M., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.[6]

-

BenchChem Application Note. (2025). Minimizing byproduct formation in Phenylacetaldehyde synthesis.

Sources

- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-Oxazole synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]

- 9. Van Leusen Reaction [organic-chemistry.org]

One-Pot Synthesis of 5-Substituted Oxazoles in Ionic Liquids: A Comprehensive Guide for Researchers

Introduction: The Strategic Importance of Oxazoles and the Quest for Greener Synthetic Routes

The oxazole motif is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds.[1] Its prevalence in natural products and pharmaceuticals drives the continuous need for efficient and sustainable synthetic methodologies. Traditional multi-step syntheses of substituted oxazoles often suffer from drawbacks such as the use of volatile and hazardous organic solvents, harsh reaction conditions, and the generation of significant chemical waste.

In recent years, the principles of green chemistry have steered synthetic efforts towards more environmentally benign alternatives. Ionic liquids (ILs) have emerged as a compelling class of solvents and catalysts for organic transformations.[1] Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive replacements for conventional volatile organic compounds (VOCs).[1] Furthermore, the ability of ionic liquids to be recycled and reused significantly enhances the sustainability of synthetic processes.[1][2]

This application note provides a detailed guide to the one-pot synthesis of 5-substituted oxazoles utilizing ionic liquids. We will delve into the prevalent Van Leusen oxazole synthesis, offering in-depth mechanistic insights, a comprehensive experimental protocol, and a survey of the reaction's scope. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge and practical tools to implement this efficient and greener methodology in their laboratories.

The Van Leusen Reaction in Ionic Liquids: A Powerful and Sustainable Approach

The Van Leusen reaction is a robust and versatile method for constructing the oxazole ring from tosylmethyl isocyanide (TosMIC) and an aldehyde.[3] The one-pot adaptation for the synthesis of 4,5-disubstituted oxazoles in ionic liquids represents a significant advancement, combining precursor preparation and cyclocondensation into a single, efficient step.[1]

Reaction Mechanism and the Crucial Role of the Ionic Liquid

The one-pot synthesis of a 4,5-disubstituted oxazole via the Van Leusen reaction in an ionic liquid involves a sequence of key steps, as illustrated below. The ionic liquid, typically an imidazolium-based salt such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), is not merely an inert solvent but an active participant that promotes the reaction.[4][5]

The proposed mechanism unfolds as follows:

-

Deprotonation of TosMIC: A base, commonly potassium carbonate (K₂CO₃), removes the acidic proton from the α-carbon of TosMIC. The polar environment of the ionic liquid facilitates the stabilization of the resulting carbanion.

-

Alkylation: The TosMIC anion undergoes a nucleophilic attack on an aliphatic halide, forming an α-substituted TosMIC derivative.

-

Second Deprotonation: The base then removes the remaining acidic proton from the α-carbon of the substituted TosMIC.

-

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of an aldehyde. The imidazolium cation of the ionic liquid can act as a hydrogen bond donor, activating the aldehyde carbonyl group towards nucleophilic attack.[6][7][8]

-

Cyclization: The intermediate alkoxide undergoes a 5-endo-dig cyclization to form an oxazoline intermediate. The charged nature of the ionic liquid can stabilize the polar transition state of this step.[9]

-

Elimination: The oxazoline intermediate then eliminates p-toluenesulfinic acid, a process facilitated by the base, to yield the final 4,5-disubstituted oxazole.

The ionic liquid's role extends beyond that of a simple solvent. The cation of the imidazolium-based IL can form hydrogen bonds with the reactants and intermediates, thereby stabilizing them and lowering the activation energy of the reaction steps.[10] This "non-innocent" character of the ionic liquid is a key factor in the high efficiency and mild reaction conditions observed in this synthesis.[4]

Caption: Proposed mechanism for the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles in an ionic liquid.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the one-pot synthesis of 4,5-disubstituted oxazoles in an ionic liquid, based on the work of Wu et al.[1]

Materials and Methods

-

Reagents: Tosylmethyl isocyanide (TosMIC), various aldehydes, various aliphatic halides, potassium carbonate (K₂CO₃), and 1-butyl-3-methylimidazolium bromide ([bmim]Br) should be of high purity. Aldehydes should be freshly distilled if necessary.

-

Equipment: Standard laboratory glassware, magnetic stirrer, heating plate (if necessary), rotary evaporator, and equipment for product purification (e.g., column chromatography system).

-

Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. TosMIC is toxic and should be handled with care.

Synthesis Procedure

-

To a round-bottom flask charged with 1-butyl-3-methylimidazolium bromide ([bmim]Br, 2.0 mL), add tosylmethyl isocyanide (TosMIC, 1.2 mmol) and potassium carbonate (K₂CO₃, 2.4 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the aliphatic halide (1.0 mmol) to the mixture and continue stirring at room temperature for 2 hours.

-

To the resulting mixture, add the aldehyde (1.0 mmol).

-

Continue stirring the reaction mixture at room temperature for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add water (10 mL) to the flask and extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure 4,5-disubstituted oxazole.

Ionic Liquid Recycling

The aqueous layer from the workup, containing the ionic liquid, can be concentrated under reduced pressure to remove the water. The recovered ionic liquid can then be dried under vacuum and reused for subsequent reactions. Studies have shown that the ionic liquid can be recycled for up to six runs without a significant loss in product yield.[1][2]

Substrate Scope and Yields

The one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles in ionic liquids has been shown to be effective for a wide range of substrates.[1][2] The following table summarizes the reported yields for various combinations of aldehydes and aliphatic halides.

| Entry | Aldehyde (R-CHO) | Aliphatic Halide (R'-X) | Product | Yield (%) |

| 1 | Benzaldehyde | n-Butyl bromide | 4-n-Butyl-5-phenyloxazole | 92 |

| 2 | 4-Methoxybenzaldehyde | n-Butyl bromide | 4-n-Butyl-5-(4-methoxyphenyl)oxazole | 95 |

| 3 | 4-Chlorobenzaldehyde | n-Butyl bromide | 4-n-Butyl-5-(4-chlorophenyl)oxazole | 90 |

| 4 | 4-Nitrobenzaldehyde | n-Butyl bromide | 4-n-Butyl-5-(4-nitrophenyl)oxazole | 94 |

| 5 | 2-Thiophenecarboxaldehyde | n-Butyl bromide | 4-n-Butyl-5-(thiophen-2-yl)oxazole | 88 |

| 6 | Benzaldehyde | Ethyl bromoacetate | Ethyl 2-(5-phenyl-oxazol-4-yl)acetate | 85 |

| 7 | 4-Chlorobenzaldehyde | Ethyl bromoacetate | Ethyl 2-(5-(4-chlorophenyl)oxazol-4-yl)acetate | 82 |

| 8 | Benzaldehyde | Benzyl bromide | 4-Benzyl-5-phenyloxazole | 89 |

Note: Yields are for isolated products after purification. Data sourced from Wu et al.[1]

Generally, aromatic aldehydes with electron-withdrawing groups exhibit higher reactivity.[1][2] The reaction is also effective for primary and secondary aliphatic halides, but tertiary halides are not suitable due to steric hindrance.[1]

Troubleshooting and Optimization

-

Low Yields:

-

Ensure all reagents are pure and dry. Aldehydes can be particularly susceptible to oxidation.

-

Check the quality of the base. Anhydrous potassium carbonate is recommended.

-

Increase the reaction time if TLC indicates incomplete conversion.

-

For less reactive substrates, gentle heating (e.g., 40-50 °C) may be beneficial, but this should be optimized to avoid side reactions.

-

-

Formation of Byproducts:

-

The formation of byproducts can sometimes be suppressed by adjusting the stoichiometry of the reagents.

-

Ensure efficient stirring to maintain a homogeneous reaction mixture.

-

-

Difficult Purification:

-

If the product is difficult to separate from the ionic liquid, perform additional extractions with a suitable organic solvent.

-

Optimize the eluent system for column chromatography to achieve better separation.

-

Alternative One-Pot Syntheses in Ionic Liquids

While the Van Leusen reaction is a prominent method, other one-pot syntheses of substituted oxazoles in ionic liquids have been reported. For instance, some methods involve the cyclocondensation of α-haloketones with amides.[3] Additionally, task-specific ionic liquids, where the cation or anion has a catalytic function, have been developed to promote oxazole synthesis.[3] Researchers are encouraged to explore the literature for these alternative approaches, which may be advantageous for specific target molecules.

Conclusion

The one-pot synthesis of 5-substituted oxazoles in ionic liquids, particularly through the Van Leusen reaction, offers a highly efficient, environmentally friendly, and operationally simple methodology. The use of recyclable ionic liquids as both the solvent and a promoter of the reaction aligns with the principles of green chemistry, making this a valuable tool for modern organic synthesis. The broad substrate scope and high yields achievable under mild conditions underscore the practical utility of this approach for the synthesis of a diverse range of oxazole derivatives for applications in drug discovery and materials science.

References

-

Wang, B., Wang, Y., Yan, H., & Li, Z. (2017). Hydrogen Bonding versus π-π Stacking Interactions in Imidazolium-Oxalatoborate Ionic Liquid. The Journal of Physical Chemistry B, 121(29), 7173–7179. [Link]

-

Zheng, X., Li, Z., & Wang, X. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1643. [Link]

-

Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y. Z., & Yu, X. Q. (2009). Supporting Information for One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504. [Link]

-

Request PDF. (n.d.). Imidazolium Based Ionic Liquid-Phase Green Catalytic Reactions. ResearchGate. [Link]

-

Joshi, S., Singh, P., & Kumar, D. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 278-293. [Link]

-

Request PDF. (n.d.). Hydrogen Bonding Versus π-π Stacking Interactions in Imidazolium-Oxalatoborate Ionic Liquid. ResearchGate. [Link]

-

Royal Society of Chemistry. (2023). Imidazolium based ionic liquid-phase green catalytic reactions. RSC Publishing. [Link]

-

Kumar, L. S., & Binish, C. J. (2025). A Comprehensive Review of One-Pot Multicomponent Strategies for Oxazole Synthesis. ChemistrySelect. [Link]

-

Request PDF. (n.d.). ChemInform Abstract: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. ResearchGate. [Link]

-

Frontiers. (n.d.). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers. [Link]

-

Wang, B., Wang, Y., Yan, H., & Li, Z. (2017). Hydrogen Bonding versus π–π Stacking Interactions in Imidazolium–Oxalatoborate Ionic Liquid. Stanford University. [Link]

-

Wang, J., Zhang, S., & Zhang, H. (2015). Understanding the hydrogen bonds in ionic liquids and their roles in properties and reactions. Chemical Communications, 51(38), 7983-7997. [Link]

-

Royal Society of Chemistry. (2017). Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis. Green Chemistry. [Link]

-

MDPI. (2026). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. MDPI. [Link]

-

Hunt, P. A., Kirchner, B., & Welton, T. (2015). Hydrogen bonding in ionic liquids. Chemical Society Reviews, 44(6), 1251-1286. [Link]

Sources

- 1. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Imidazolium based ionic liquid-phase green catalytic reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Hydrogen Bonding versus π-π Stacking Interactions in Imidazolium-Oxalatoborate Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. web.stanford.edu [web.stanford.edu]

- 9. mdpi.com [mdpi.com]

- 10. Understanding the hydrogen bonds in ionic liquids and their roles in properties and reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Application Note: Strategic Synthesis of 5-Benzyloxazole Intermediates for Next-Gen IMPDH Inhibitors

Executive Summary & Scientific Rationale

Inosine 5'-monophosphate dehydrogenase (IMPDH) remains a high-value target for immunosuppressive (e.g., mycophenolic acid, MPA) and antiviral therapies.[1] While MPA is potent, its metabolic liabilities (glucuronidation) have driven the search for synthetic bioisosteres. The 5-benzyloxazole moiety represents a critical pharmacophore evolution. Unlike the rigid fused ring systems of benzoxazoles or the direct phenyl-oxazole attachments seen in earlier inhibitors (e.g., VX-497), the 5-benzyl linker introduces a methylene "hinge."

Why this Intermediate?

-

Hydrophobic Pocket Access: The methylene spacer allows the phenyl ring to rotate and access the deep hydrophobic pocket (often defined by Val60/Pro61 in bacterial homologs or the nicotinamide sub-site in human IMPDH) with greater entropic freedom than rigid analogs.

-

Metabolic Stability: The oxazole ring serves as a stable bioisostere for the labile lactone ring of MPA.

-

Modular Functionalization: The C2 position of the oxazole is highly reactive to lithiation, allowing for the rapid attachment of diverse "tail" groups (ureas, amides) to probe the solvent-exposed regions of the enzyme.

This guide provides a validated protocol for the regioselective synthesis of 5-benzyloxazole using the Van Leusen reaction, followed by downstream functionalization strategies for SAR (Structure-Activity Relationship) library generation.

Mechanistic Context & Pathway Visualization

Understanding the binding mode is prerequisite to synthesis. IMPDH catalyzes the NAD+-dependent oxidation of IMP to XMP.[1][2][3] Inhibitors typically trap the covalent E-XMP* intermediate.

Diagram 1: IMPDH Inhibition & Pharmacophore Logic

Caption: The 5-benzyloxazole inhibitor targets the E-XMP covalent intermediate, mimicking the nicotinamide riboside interactions to prevent hydrolysis and product release.*

Protocol A: Regioselective Synthesis of 5-Benzyloxazole

The most robust route to 5-substituted oxazoles is the Van Leusen Oxazole Synthesis . This method utilizes Tosylmethyl Isocyanide (TosMIC) and avoids the regioselectivity issues common with cyclodehydration of

Retrosynthetic Analysis

-

Target: 5-Benzyl-1,3-oxazole

-

Precursors: Phenylacetaldehyde + TosMIC

-

Key Reagent:

in MeOH (Protic solvent is essential for the elimination step).

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazard Note |

| Phenylacetaldehyde | 120.15 | 1.0 | Electrophile | Air sensitive; distill before use. |

| TosMIC | 195.24 | 1.1 | C-N-C Synthon | Stench; use in fume hood. |

| Potassium Carbonate | 138.21 | 2.0 | Base | Hygroscopic. |

| Methanol (Anhydrous) | 32.04 | Solvent | Solvent | Flammable. |

Step-by-Step Methodology

-

Preparation of Aldehyde:

-

Critical Step: Phenylacetaldehyde polymerizes rapidly. Freshly distill it under vacuum or generate it in situ via Parikh-Doering oxidation of phenethyl alcohol if high purity is required.

-

Dissolve phenylacetaldehyde (10 mmol, 1.20 g) in anhydrous MeOH (50 mL).

-

-

TosMIC Addition:

-

Add TosMIC (11 mmol, 2.15 g) to the stirring aldehyde solution.

-

Expert Tip: Ensure complete dissolution before adding base to prevent localized concentration gradients that favor side reactions.

-

-

Cyclization:

-

Add solid

(20 mmol, 2.76 g) in one portion. -

Heat the reaction to reflux (65°C) for 3–4 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The TosMIC spot (UV active) should disappear. The product will appear as a less polar spot.

-

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel (Gradient: 0%

20% EtOAc in Hexanes). -

Yield Expectation: 75–85%.

-

Characterization:

H NMR (CDCl

-

Protocol B: C2-Functionalization (Library Generation)

The 5-benzyloxazole is an intermediate. To create an active IMPDH inhibitor, you must attach a "tail" at the C2 position, typically a urea or amide linker that interacts with Asp274 (human numbering).

Diagram 2: Synthetic Workflow

Caption: Workflow converting the aldehyde precursor into the active inhibitor via the 5-benzyloxazole scaffold.

Lithiation-Trapping Protocol

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Dissolution: Dissolve 5-benzyloxazole (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 mins at -78°C. The solution usually turns yellow/orange.

-

Caution: The C2-lithio species is stable at -78°C but can ring-open if warmed.

-

-

Trapping (Urea Formation):

-

To synthesize a Vertex-style inhibitor (e.g., VX-497 analog), add an Isocyanate (e.g., phenyl isocyanate) dissolved in THF dropwise.

-

Allow to warm to room temperature over 2 hours.

-

-

Quench: Quench with saturated

. Extract with EtOAc.[4][5]

Validation: Enzymatic Inhibition Assay

Once synthesized, the molecule must be validated against IMPDH.

Assay Principle: Monitor the increase in absorbance at 340 nm due to the formation of NADH.

Buffer Conditions:

-

100 mM Tris-HCl (pH 8.0)

-

100 mM KCl (Essential for K+ activation of IMPDH)

-

3 mM EDTA

-

2 mM DTT (Protects active site Cys319)

Procedure:

-

Pre-incubation: Incubate human IMPDH type II (recombinant, 10-50 nM final) with the inhibitor (dissolved in DMSO) for 10 minutes at room temperature. Note: DMSO concentration must be <2%.

-

Substrate Addition: Add IMP (saturated, 200

M) and varying concentrations of NAD+ (to determine mechanism) or fixed NAD+ (200 -

Measurement: Monitor

kinetically for 10 minutes in a microplate reader. -

Analysis: Fit the initial velocity (

) vs. [Inhibitor] to the Morrison equation (for tight-binding inhibitors) or standard IC50 curves.

Troubleshooting & Expert Notes

-

Issue: Low Yield in Van Leusen Step.

-

Cause: Old Phenylacetaldehyde.

-

Fix: Check the aldehyde by NMR. If significant oligomers are present, yield will plummet. Distill immediately before use.

-

-

Issue: C2-Lithiation "Messy" Products.

-

Cause: Ring opening of the oxazole.

-

Fix: Ensure temperature is strictly -78°C. Do not allow the lithiated species to sit for >45 mins before adding the electrophile. Consider using LiHMDS as a softer base if n-BuLi causes degradation.

-

-

Structure Verification:

-

5-substituted oxazoles show a characteristic coupling constant

Hz (singlets). If you see coupling, you may have formed the 4-substituted isomer (unlikely with TosMIC but possible with other methods).

-

References

-

Mechanism of IMPDH: Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903–2928. Link

-

Van Leusen Chemistry: Van Leusen, A. M., et al. (1972).[6] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles. Tetrahedron Letters, 13(23), 2373-2376. Link

-

Benzoxazole IMPDH Inhibitors (Q-Series): Haynes, M., et al. (2018). Expanding Benzoxazole-Based Inosine 5′-Monophosphate Dehydrogenase (IMPDH) Inhibitor Structure–Activity As Potential Antituberculosis Agents.[2][7][8][9] Journal of Medicinal Chemistry, 61(11), 4938–4945. Link

-

Vertex Urea Inhibitors (VX-497): Jain, J., et al. (2001). Characterization of VX-497: a novel, selective, uncompetitive inhibitor of inosine monophosphate dehydrogenase. Journal of Pharmacology and Experimental Therapeutics, 297(2), 567-572. Link

-

Oxazole Synthesis Review: Mishra, B. et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1543. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Expanding benzoxazole based inosine 5’-monophosphate dehydrogenase (IMPDH) inhibitor structure-activity as potential anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uh-ir.tdl.org [uh-ir.tdl.org]

- 8. researchgate.net [researchgate.net]

- 9. Expanding Benzoxazole-Based Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibitor Structure-Activity As Potential Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Substituted Oxazole Formation with TosMIC Equivalents

Welcome to the Technical Support Center for optimizing the synthesis of 5-substituted oxazoles using p-toluenesulfonylmethyl isocyanide (TosMIC) and its equivalents. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of the van Leusen oxazole synthesis. Our goal is to equip you with the expertise to not only execute this powerful reaction but also to intelligently troubleshoot and optimize it for your specific substrates.

Understanding the Foundation: The Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis is a cornerstone transformation in heterocyclic chemistry, enabling the formation of the oxazole ring from an aldehyde and TosMIC.[1] The reaction's versatility and the stability of TosMIC—a stable, odorless, and colorless solid at room temperature—make it a favored method for constructing this important scaffold found in numerous biologically active compounds.[2][3]

The reaction proceeds through a [3+2] cycloaddition mechanism. First, a base deprotonates the acidic α-carbon of TosMIC. The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl. An intramolecular cyclization follows, forming an oxazoline intermediate which then undergoes base-promoted elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole.[4][5]

Figure 1: Simplified Van Leusen Oxazole Synthesis Mechanism. This diagram outlines the key steps of the reaction, from the initial deprotonation of TosMIC to the final formation of the 5-substituted oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful 5-substituted oxazole synthesis?

A1: Success in the van Leusen oxazole synthesis hinges on three primary factors:

-

Purity of Reagents and Solvents: TosMIC is sensitive to moisture and should be stored under anhydrous conditions. Solvents should be dry, as water can interfere with the reaction.

-

Choice of Base: The base plays a crucial role in both the initial deprotonation of TosMIC and the final elimination step. Common bases include potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), and triethylamine (Et₃N). The strength and stoichiometry of the base can significantly impact yield and side product formation.

-

Reaction Temperature: The reaction is often initiated at a lower temperature and then warmed. Precise temperature control is essential to balance the rate of the desired reaction against potential side reactions.

Q2: Can I use ketones instead of aldehydes in this reaction to synthesize oxazoles?

A2: While TosMIC reacts with ketones, it does not typically yield oxazoles. The reaction of TosMIC with ketones leads to the formation of nitriles in what is known as the Van Leusen Reaction.[6] This is because the intermediate formed from a ketone lacks the necessary proton at the 5-position for the elimination step that forms the aromatic oxazole ring.

Q3: Are there any "greener" alternatives to traditional organic solvents for this reaction?

A3: Yes, significant progress has been made in developing more environmentally friendly protocols. Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), have been successfully used as recyclable solvents for the one-pot synthesis of 4,5-disubstituted oxazoles.[7] Additionally, a modified van Leusen reaction using triethylamine and β-cyclodextrin in water has been reported to give excellent yields, offering a green and efficient alternative.[4]

Q4: What are "TosMIC equivalents" and when should I consider using them?

A4: TosMIC equivalents are reagents that possess the core reactive features of TosMIC but have been modified to enhance certain properties or enable different synthetic outcomes. Examples include:

-

Polymer-supported TosMIC: These solid-phase reagents simplify purification, as the tosyl byproduct is attached to the polymer and can be removed by filtration.[1] This is particularly advantageous in library synthesis.

-

α-Substituted TosMIC Derivatives (TosCHRNC): These analogs are used to synthesize 4-substituted and 4,5-disubstituted oxazoles, as the "R" group is incorporated into the 4-position of the oxazole ring.[8]

-

Aryl-substituted TosMIC reagents: These can be used to introduce specific aryl groups at the 4-position of the oxazole.[2]

Consider using a TosMIC equivalent when you need to simplify purification, introduce substituents at the 4-position, or explore a broader substrate scope.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired 5-Substituted Oxazole

This is one of the most common issues. A systematic approach to troubleshooting is crucial.

| Potential Cause | Explanation & Causality | Recommended Solution |

| Poor Quality Reagents/Solvents | Moisture can quench the TosMIC anion and hydrolyze the isocyanide. Impurities in the aldehyde can lead to side reactions. | Ensure TosMIC is stored in a desiccator. Use freshly distilled or anhydrous solvents. Purify the aldehyde if necessary. |

| Incorrect Base Strength or Stoichiometry | A base that is too weak may not efficiently deprotonate TosMIC. An incorrect stoichiometric amount can lead to incomplete reaction or side product formation. | For aromatic aldehydes, K₂CO₃ in methanol is a common and effective choice. For less reactive aldehydes, a stronger base like t-BuOK may be necessary. An optimization of the base equivalents is often required. |

| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures, while high temperatures can promote decomposition or side reactions. | Start the reaction at a low temperature (e.g., 0 °C or -78 °C) during the addition of the base and aldehyde, then gradually warm to room temperature or reflux. Monitor the reaction by TLC to determine the optimal temperature profile. |

| Aldehyde Reactivity | Aromatic aldehydes with electron-withdrawing groups tend to be more reactive than those with electron-donating groups. Aliphatic aldehydes can sometimes be less reactive.[2] | For less reactive aldehydes, consider using a stronger base, higher reaction temperature, or longer reaction times. Microwave-assisted synthesis can also be beneficial in these cases. |

digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];Start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Check Reagent/Solvent Purity"]; Check_Base [label="Evaluate Base Choice & Stoichiometry"]; Check_Temp [label="Assess Reaction Temperature"]; Check_Aldehyde [label="Consider Aldehyde Reactivity"]; Solution1 [label="Use Dry Reagents/Solvents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Optimize Base/Stoichiometry", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Optimize Temperature Profile", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Modify Conditions for Aldehyde", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Reagents; Start -> Check_Base; Start -> Check_Temp; Start -> Check_Aldehyde; Check_Reagents -> Solution1; Check_Base -> Solution2; Check_Temp -> Solution3; Check_Aldehyde -> Solution4;

caption[label="Figure 2: Troubleshooting workflow for low reaction yields.", shape=plaintext, fontname="Arial", fontsize=10]; }

Figure 2: Troubleshooting workflow for low reaction yields. A systematic approach to identifying and resolving the root cause of poor reaction outcomes.

Issue 2: Formation of the Oxazoline Intermediate as the Major Product

In some cases, the elimination of the tosyl group from the oxazoline intermediate is slow, leading to its accumulation.

| Potential Cause | Explanation & Causality | Recommended Solution |

| Insufficient Base Strength or Amount | The elimination step is base-promoted. If the base is too weak or consumed in the initial deprotonation, the elimination will be slow or incomplete. | Increase the amount of base or switch to a stronger base. For example, if using K₂CO₃, consider switching to t-BuOK. A study showed that using 2 equivalents of a strong base like K₃PO₄ under microwave irradiation favors the formation of the 5-substituted oxazole over the oxazoline.[9] |

| Low Reaction Temperature | The elimination step often requires thermal energy to proceed at a reasonable rate. | After the initial formation of the oxazoline at a lower temperature (as monitored by TLC), increase the reaction temperature to reflux to drive the elimination to completion. |

| Steric Hindrance | Sterically hindered substrates may slow down the elimination step. | Prolonged reaction times at an elevated temperature may be necessary. Microwave-assisted synthesis can be particularly effective in overcoming steric hindrance by providing rapid and efficient heating. |

Issue 3: Difficulty in Product Purification

Purification can be challenging due to the presence of the p-toluenesulfinic acid byproduct and other potential side products.

| Challenge | Explanation & Causality | Recommended Purification Strategy |

| Removal of p-Toluenesulfinic Acid | This byproduct is acidic and can co-elute with the desired product during chromatography. | Aqueous Workup: Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic byproduct into the aqueous layer. Solid-Phase Scavenging: Use a basic resin to scavenge the acidic byproduct. An ion exchange resin can be used to catalyze the reaction and the byproduct can be removed by filtration.[10] |

| Similar Polarity of Product and Impurities | Unreacted aldehyde or other non-polar side products can have similar polarities to the desired oxazole, making chromatographic separation difficult. | Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Chromatography Optimization: Carefully screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. |

| Product is an Oil | Oily products cannot be purified by recrystallization. | Bulb-to-Bulb Distillation (Kugelrohr): For thermally stable, volatile oils, this can be an excellent purification technique. Preparative TLC or HPLC: For small-scale reactions or when other methods fail, these techniques can provide high-purity material. |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Aryl-oxazoles

This protocol is a general method for the synthesis of 5-aryl-oxazoles from aromatic aldehydes and TosMIC in methanol.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Methanol (10 mL)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde, TosMIC, and potassium carbonate.

-

Add methanol to the flask.

-

Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to afford the pure 5-aryl-oxazole.[5]

Protocol 2: Microwave-Assisted Synthesis of 5-Aryl-oxazoles

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

-

Substituted aldehyde (1.0 mmol)

-

p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 mmol)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous methanol (5 mL)

-

Microwave-safe vial, microwave reactor

Procedure:

-

In a microwave-safe vial, combine the aldehyde, TosMIC, and anhydrous potassium carbonate.

-

Add anhydrous methanol to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at a specified temperature (e.g., 100 °C) and power for 8-10 minutes.

-

After cooling, filter the reaction mixture to remove the inorganic base.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[11]

Data Summary: Comparison of Reaction Conditions

The choice of base and solvent can significantly impact the yield of the van Leusen oxazole synthesis. The following table provides a summary of reported yields for the synthesis of 5-phenyloxazole under various conditions.

| Base | Solvent | Temperature | Time | Yield (%) | Reference |

| K₂CO₃ | Methanol | Reflux | 4 h | 85 | [5] |

| K₃PO₄ (2 equiv.) | Isopropanol | 65 °C (Microwave) | 8 min | 96 | [9] |

| Et₃N/β-CD | Water | 50 °C | Not specified | Excellent | [4] |

| Ambersep® 900(OH) | DME/Methanol | Not specified | Not specified | 66 (for 5-(1H-indol-3-yl)oxazole) | [2] |

This data highlights the versatility of the van Leusen reaction and demonstrates that high yields can be achieved under a variety of conditions, including environmentally friendly options.

References

-

Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]

-

Zheng, X.; Liu, W.; Zhang, D. Molecules2020 , 25(7), 1594. [Link]

-

Van Leusen, D.; van Leusen, A. M. Org. React.2001 , 57, 417. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Mahdavi, M.; et al. Tetrahedron Lett.2017 , 58(36), 3549-3552. [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J.; Allen, A.; Olsen, M. A. J. Org. Chem.2000 , 65(5), 1516-1524. [Link]

-

Kulkarni, B. A.; Ganesan, A. Tetrahedron Lett.1999 , 40(31), 5637-5638. [Link]

-

Mukku, N. R.; et al. ACS Omega2020 , 5(42), 27556-27565. [Link]

-

Yasaei, Z.; et al. Front. Chem.2019 , 7, 424. [Link]

Sources

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. Frontiers | Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole [frontiersin.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. varsal.com [varsal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1,3-Oxazole synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

stability of 5-benzyloxazole in oxidative reaction conditions

Introduction: The 5-Benzyloxazole Scaffold

The 5-benzyloxazole moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for amide bonds or as a rigid linker in kinase inhibitors. However, its stability is frequently overestimated. The oxazole ring is aromatic but electron-deficient, making it distinct from furan or pyrrole.

This guide addresses a common synthetic bottleneck: How to functionalize the benzylic position (C5-CH₂-Ph) without destroying the oxazole ring.

The 5-position is the most electron-rich carbon on the ring, but the attached benzylic methylene is the primary site for metabolic and chemical oxidation. Successful modification requires navigating a narrow window between benzylic activation and ring fragmentation .

Part 1: Benzylic Oxidation Protocols (Safe Functionalization)

The most frequent user inquiry involves converting 5-benzyloxazole to 5-benzoyloxazole (ketone formation). Standard oxidants like KMnO₄ often lead to ring cleavage. Below are the two validated industry-standard protocols.

Protocol A: Selenium Dioxide (SeO₂) Oxidation (Direct Route)

Best for: Direct conversion to ketone in a single step.

Mechanism: SeO₂ attacks the enolizable benzylic position via an ene-type reaction followed by dehydration. This avoids the harsh pH extremes that open the oxazole ring.

| Parameter | Specification |

| Reagent | Selenium Dioxide (SeO₂) (1.2 - 1.5 equiv) |

| Solvent | Dioxane/Water (95:5) or Xylene (anhydrous) |

| Temperature | Reflux (100°C - 140°C) |

| Time | 4 - 12 Hours |

| Workup | Filter through Celite to remove red Selenium metal. |

Step-by-Step:

-

Dissolve 5-benzyloxazole (1.0 equiv) in Dioxane.

-

Add SeO₂ (1.2 equiv). Note: Commercial SeO₂ can be wet; sublimation prior to use improves yields.

-

Reflux until TLC shows consumption of starting material.

-

Critical Step: The reaction will precipitate red elemental selenium. Filter hot through a Celite pad.

-

Concentrate filtrate. Purification via flash chromatography (SiO₂, Hexane/EtOAc) is usually required to remove organoselenium byproducts.

Protocol B: Radical Bromination & Hydrolysis (Two-Step Route)

Best for: Sensitive substrates where thermal reflux with SeO₂ causes decomposition.

Mechanism: Radical halogenation with NBS is highly selective for the benzylic position over the oxazole ring.

| Step | Reagents | Conditions |

| 1. Bromination | NBS (1.05 equiv), AIBN or Benzoyl Peroxide (cat.) | CCl₄ or Trifluorotoluene, Reflux, N₂ atm. |

| 2. Oxidation | DMSO, NaHCO₃ (Kornblum) or Ag₂CO₃ | Heat (80°C - 100°C) |

Step-by-Step:

-

Bromination: Reflux 5-benzyloxazole with NBS and initiator in anhydrous CCl₄ (or PhCF₃ as a greener alternative).

-

Checkpoint: Monitor by ¹H NMR. The benzylic CH₂ (singlet ~4.0 ppm) will shift to CH-Br (singlet ~6.2 ppm).

-

-

Oxidation: Dissolve the crude bromide in DMSO. Add NaHCO₃ (2.0 equiv) and heat to 100°C for 2 hours (Kornblum Oxidation).

-

Workup: Pour into water, extract with EtOAc. The aldehyde/ketone is formed directly.

Part 2: Degradation Pathways (The "Danger Zones")

Users often report "disappearing starting material" or complex mixtures. This is usually due to one of three specific degradation pathways.

Singlet Oxygen (¹O₂) Photooxidation

Risk Level: High Trigger: Ambient light + Oxygen + Sensitizer (e.g., trace impurities, colored reaction mixtures). Mechanism: Unlike benzene, the oxazole ring undergoes a [4+2] cycloaddition with singlet oxygen. This forms an unstable endoperoxide which rapidly rearranges to a triamide or cleaves the ring entirely.

Acid-Catalyzed Hydrolysis (The Cornforth Rearrangement Context)

Risk Level: Medium

Trigger: Strong aqueous acids (HCl, H₂SO₄) + Heat.

Mechanism: Protonation of the Nitrogen (N3) facilitates water attack at C2 or C5, leading to ring opening to form an

Electrophilic Ring Cleavage (Ozonolysis/KMnO₄)

Risk Level: Critical Trigger: Ozone or vigorous Permanganate oxidation. Outcome: Complete destruction of the aromatic system. The C4-C5 bond is cleaved.

Visualizing Stability & Degradation

The following diagram illustrates the competing pathways for 5-benzyloxazole under oxidative stress.

Figure 1: Reaction pathways for 5-benzyloxazole. Green paths denote successful functionalization; red paths denote degradation.

Part 3: Troubleshooting & FAQs

Q1: I used KMnO₄ to oxidize the benzyl group, but my product mass is missing. What happened? A: You likely cleaved the ring. KMnO₄ is a strong enough oxidant to attack the C4-C5 double bond of the oxazole, especially under acidic or refluxing conditions.

-

Solution: Switch to Selenium Dioxide (SeO₂) in dioxane or use Cerium Ammonium Nitrate (CAN) under milder conditions if the substrate is acid-stable.

Q2: My reaction with NBS turned black and tarry. Is the oxazole ring unstable to radicals? A: The oxazole ring is generally stable to radicals, but the byproducts (HBr) generated during NBS bromination can cause acid-catalyzed decomposition or polymerization.

-

Solution: Add a solid base scavenger like K₂CO₃ or Na₂CO₃ (anhydrous) to the reaction mixture to neutralize HBr as it forms. Ensure your solvent (CCl₄ or PhCF₃) is strictly anhydrous.

Q3: Can I use m-CPBA to oxidize the benzyl group? A: No. m-CPBA is an electrophilic oxidant. It will likely target the oxazole nitrogen to form the N-oxide (a pyridine-like reaction) rather than oxidizing the benzylic carbon. N-oxides are often unstable and can lead to further rearrangement.

Q4: Is 5-benzyloxazole light sensitive? A: Yes, in the presence of oxygen. Oxazoles react with singlet oxygen (generated by light + air) to form endoperoxides.

-

Solution: Always wrap reaction flasks in aluminum foil during oxidation steps, especially if the reaction time is long (e.g., >12 hours).

Q5: I see a spot on TLC that corresponds to the ring-opened amide. How do I prevent hydrolysis? A: This occurs if water is present under acidic conditions.

-

Solution: Ensure all reagents (especially SeO₂ and solvents) are dry. If using the NBS route, perform the bromination in strictly anhydrous conditions and only introduce water during the controlled hydrolysis step.

References

-

Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. Journal of Organic Chemistry. (2019). Link

-

Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports. (2020). Link

-

Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. Heterocyclic Communications. (2001). Link

-

Selenium Dioxide Oxidation (Riley Oxidation). Organic Reactions. Link

-

Reactions of Oxazole. BenchChem Technical Support. Link

troubleshooting low conversion in phenylacetaldehyde cyclization

Topic: Troubleshooting Low Conversion in Phenylacetaldehyde Cyclization Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The Phenylacetaldehyde Paradox

Status: Active Ticket Subject: Phenylacetaldehyde (PAA) Cyclization – Low Conversion / Stalled Reaction

Executive Summary: Phenylacetaldehyde is a deceptive reagent. While structurally simple, it is kinetically unstable and prone to rapid self-oligomerization (trimerization) and oxidation. In cyclization reactions—most notably the Pictet-Spengler reaction to form tetrahydroisoquinolines (THIQs)—"low conversion" is often a misdiagnosis.

Users frequently report that the starting material (SM) is consumed, yet the desired product yield is negligible. This guide addresses the three distinct failure modes responsible for this phenomenon:

-

Reagent Degradation: The SM polymerized before it could react.

-

The "Stalled Imine": The intermediate formed but lacks the thermodynamic drive to cyclize.

-

The "Phosphate Effect": Overlooking specific buffer catalysis requirements.[2]

Module 1: Pre-Reaction Diagnostics (Reagent Integrity)

Symptom: “My TLC/LCMS shows the aldehyde is gone immediately, but no product peak appears.”

Diagnosis: You are likely observing acid-catalyzed self-trimerization . In the presence of trace acids (or even upon standing), PAA polymerizes into 2,4,6-tribenzyl-1,3,5-trioxane . This white solid (or viscous oil) is often mistaken for a reaction byproduct or simply ignored as "gunk."

The Self-Validating Check: Before adding your amine, run a 1H NMR of your PAA stock in CDCl3.

-

Good Reagent: Distinct triplet at ~9.7 ppm (CHO).

-

Compromised Reagent: Loss of 9.7 ppm signal; appearance of a singlet/multiplet at ~5.0–5.2 ppm (acetal methine protons of the trioxane).

Corrective Protocol: Bisulfite Adduct Purification Do not rely on simple distillation, as PAA can polymerize in the receiving flask. Use this chemical purification method to generate fresh, monomeric aldehyde immediately before use.

Figure 1: Workflow for regenerating monomeric phenylacetaldehyde from polymerized stocks.

Module 2: The Pictet-Spengler Cyclization (The "Stalled Imine")

Symptom: “I see a mass corresponding to [M+Amine-H2O], but it won't convert to the cyclized product.”

Diagnosis: The reaction is kinetically trapped at the Schiff Base (Imine) stage. Phenylacetaldehyde forms imines readily, but the subsequent 6-endo-trig cyclization requires the aromatic ring to attack the electrophilic iminium carbon. If the ring is not sufficiently electron-rich (nucleophilic) or the iminium is not sufficiently electrophilic, the reaction stalls.

Troubleshooting Matrix:

| Variable | Standard Condition | Optimization for Low Conversion | Why? |

| Solvent | DCM or MeOH | HFIP (Hexafluoroisopropanol) | HFIP is a strong H-bond donor that stabilizes the iminium ion and the transition state, dramatically accelerating cyclization. |

| Acid | TFA (1-5 equiv) | TfOH (Triflic Acid) or AuCl3 | Superacids or Gold catalysts can force cyclization on electron-deficient rings where TFA fails. |

| Water | Anhydrous | Aqueous Phosphate Buffer | See Module 3 below. |

| Temp | RT to Reflux | Microwave (80-120°C) | Overcomes the activation energy barrier for the ring closure step. |

Protocol: The HFIP "Magic Bullet" Method

-

Dissolve Amine (1.0 equiv) and PAA (1.2 equiv) in HFIP (0.1 M).

-

If no cyclization: Add AcOH (2.0 equiv) or TFA (1.0 equiv).

-

Heat to 50°C.

-

Note: HFIP is expensive; can be recovered via distillation.

Module 3: The Phosphate Specificity (Bio-Inspired Catalysis)

Symptom: “I am trying to mimic physiological conditions (aqueous), but the reaction is dead.”

Diagnosis: You are using the wrong buffer. Research by Pesnot et al. has demonstrated that Phosphate ions play a specific catalytic role in the Pictet-Spengler reaction of phenylacetaldehydes that other buffers (Borate, HEPES) do not.[2] Phosphate acts as a bifunctional catalyst, facilitating proton transfer steps critical for the cyclization.

Q: Can I just use water? A: No. At neutral pH in water, conversion is often <5%.

The Phosphate Protocol:

-

Prepare 0.1 M Potassium Phosphate buffer (pH 6.0 – 7.0).

-

Dissolve amine and PAA in a mixture of Buffer/MeCN (typically 9:1 or 1:1 depending on solubility).

-

Incubate at 50°C .

-

Result: Conversion rates often jump from <10% to >75% compared to non-phosphate buffers.

Module 4: Mechanistic Visualization & Failure Pathways

Understanding where your reaction fails is critical. Use this logic map to interpret your LCMS data.

Figure 2: Competing pathways in Phenylacetaldehyde cyclization. Red nodes indicate failure modes.

Frequently Asked Questions (FAQs)

Q: My product is forming, but it's dirty. I see a peak -2 Da from the product. What is it? A: This is likely the oxidized dihydroisoquinoline or fully aromatized isoquinoline . Phenylacetaldehyde derivatives are prone to air oxidation.

-

Fix: Degass solvents with Argon/Nitrogen. If the issue persists, perform the reaction under a strict inert atmosphere.

Q: Can I use the commercially available "50% solution in Ethanol"? A: Avoid if possible. These solutions often contain acetals (diethyl acetal) formed from the ethanol, which are far less reactive than the free aldehyde. If you must use it, you need a pre-activation step with aqueous acid to hydrolyze the acetal back to the aldehyde in situ.

Q: I'm using a very electron-poor amine (e.g., nitro-phenethylamine). Nothing works. A: The Pictet-Spengler requires electron density on the aromatic ring.

-